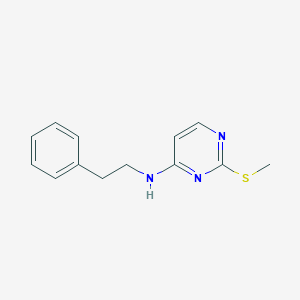
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as MSPE, is an organic compound with a molecular formula of C10H12N2S. This compound is a member of the pyrimidine family and has a variety of applications in organic chemistry and medicinal chemistry. MSPE has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In particular, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.
Wirkmechanismus
The exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition results in a decrease in the metabolism of the drug and an increase in its efficacy. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect.
Biochemical and Physiological Effects
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized in a variety of ways, making it an attractive option for researchers. However, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine also has several limitations. For example, the exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood, making it difficult to predict the exact effects of the compound in different contexts. Additionally, 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has not been tested extensively in vivo, meaning that its effects in humans are still largely unknown.
Zukünftige Richtungen
There are several potential future directions for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine research. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand the exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine and to develop more efficient methods of synthesis. Additionally, further research could be conducted to investigate the potential therapeutic uses of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine in humans, as well as its potential side effects. Finally, further research could be conducted to investigate the potential of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Synthesemethoden
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through several different methods. One of the most common methods is the condensation reaction between 2-aminobenzenesulfonic acid and 2-phenylethylamine in the presence of sodium hydroxide. This reaction produces 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine as a white solid. Other methods of synthesis include the reaction between 2-aminobenzenesulfonyl chloride and 2-phenylethylamine, the reaction between 2-aminobenzenesulfonyl chloride and phenylhydrazine, and the reaction between 2-aminobenzenesulfonic acid and phenylhydrazine.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-17-13-15-10-8-12(16-13)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHOHPEKDRIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

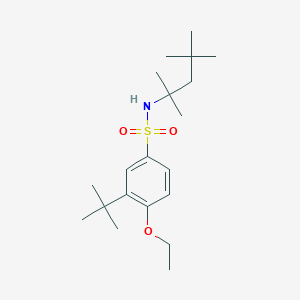
![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)

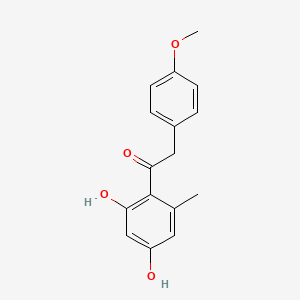
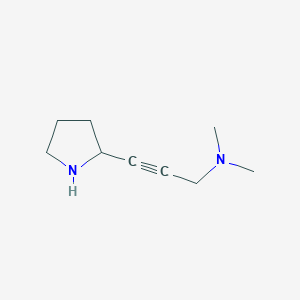

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)
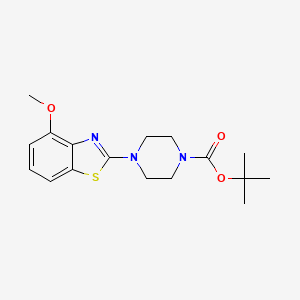
![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)
![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)
![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)
![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)
![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)